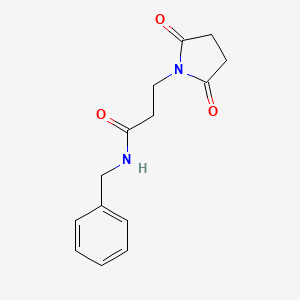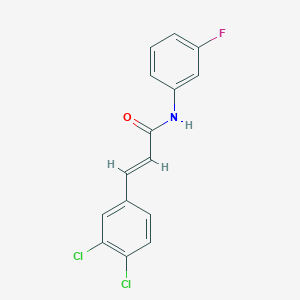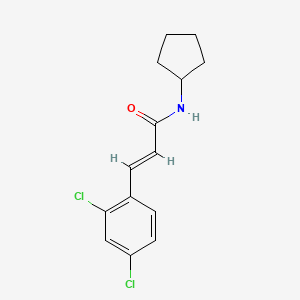
N-2-pyrimidinylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-pyrimidinylisonicotinamide (PYR-41) is a small molecule inhibitor that has been extensively researched for its potential applications in the field of cancer therapy. It is a pyrimidine-based compound that has shown promising results in inhibiting the activity of enzymes involved in the regulation of cellular processes such as proteasome activity, DNA damage response, and NF-κB signaling.
Scientific Research Applications
N-2-pyrimidinylisonicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of the proteasome, a complex of enzymes responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, resulting in cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in the DNA damage response, leading to increased sensitivity to DNA-damaging agents. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Mechanism of Action
N-2-pyrimidinylisonicotinamide targets the ubiquitin-proteasome system (UPS) by inhibiting the activity of the E1 ubiquitin-activating enzyme. This leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, resulting in cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in the DNA damage response, leading to increased sensitivity to DNA-damaging agents. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and sensitize cancer cells to DNA-damaging agents. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, leading to decreased inflammation and immune response.
Advantages and Limitations for Lab Experiments
N-2-pyrimidinylisonicotinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied and has shown promising results in inhibiting the activity of enzymes involved in the regulation of cellular processes. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.
Future Directions
There are several future directions for research on N-2-pyrimidinylisonicotinamide. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another direction is to investigate its potential applications in other diseases, such as inflammatory and autoimmune diseases. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans, including clinical trials.
Synthesis Methods
N-2-pyrimidinylisonicotinamide can be synthesized by a simple two-step process involving the reaction of 2-aminopyrimidine with 2-chloronicotinic acid followed by the addition of triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
N-pyrimidin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1-7H,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOATFLJMLXEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)



![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)